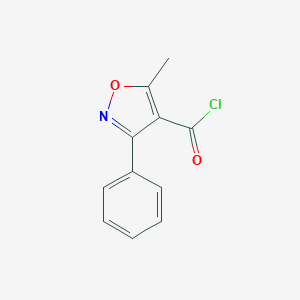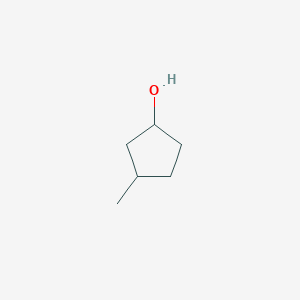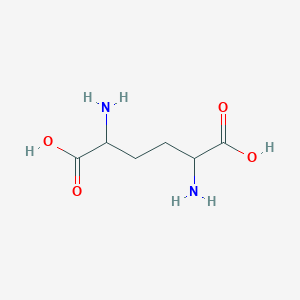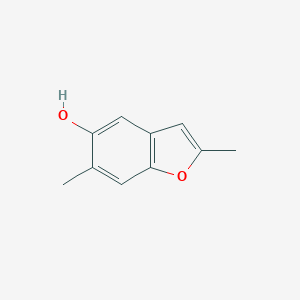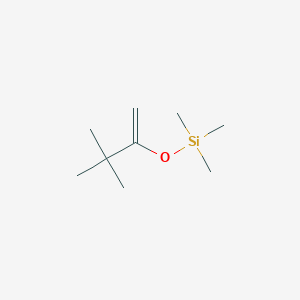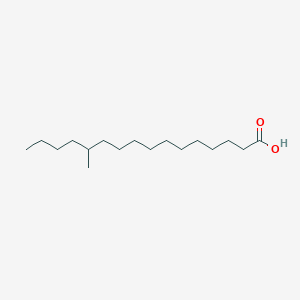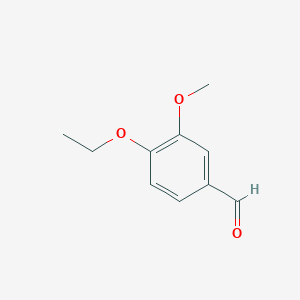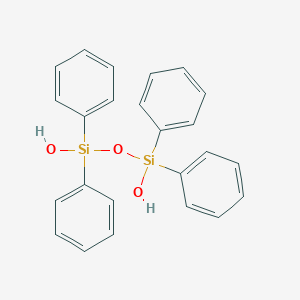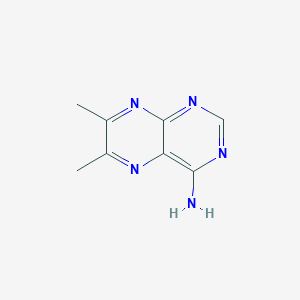
6,7-Dimethylpteridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethylpteridin-4-amine, also known as 6,7-dimethyl-4-aminopterin (DMAP), is a synthetic compound that belongs to the family of pteridines. It has been widely used in scientific research due to its ability to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme that plays a crucial role in the synthesis of DNA, RNA, and proteins.
Mecanismo De Acción
DMAP exerts its pharmacological effects by inhibiting the activity of DHFR, which is an essential enzyme in the synthesis of nucleic acids. By blocking this enzyme, DMAP prevents the formation of DNA, RNA, and proteins, thereby inhibiting cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
DMAP has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer. Additionally, DMAP has been shown to reduce inflammation and oxidative stress in animal models of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMAP in laboratory experiments is its high potency and specificity towards DHFR. This makes it an effective tool for studying the role of DHFR in various biological processes. However, one of the limitations of using DMAP is its potential toxicity, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for research involving DMAP. One area of interest is the development of novel DMAP analogs with improved pharmacological properties, such as increased potency and reduced toxicity. Additionally, further studies are needed to elucidate the precise mechanisms by which DMAP exerts its pharmacological effects, as well as its potential use in the treatment of other diseases. Overall, DMAP represents a promising tool for scientific research, with potential applications in a wide range of fields.
Métodos De Síntesis
DMAP can be synthesized through a multistep process that involves the reaction of 2-amino-4,6-dimethylpyrimidine with 4-methoxyphenylacetonitrile, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after several purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
DMAP has been extensively used in scientific research as a tool to study the role of DHFR in various biological processes. It has been shown to be effective in inhibiting the growth of cancer cells, as well as in treating autoimmune diseases such as rheumatoid arthritis and psoriasis.
Propiedades
Número CAS |
19152-94-4 |
|---|---|
Nombre del producto |
6,7-Dimethylpteridin-4-amine |
Fórmula molecular |
C8H9N5 |
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
6,7-dimethylpteridin-4-amine |
InChI |
InChI=1S/C8H9N5/c1-4-5(2)13-8-6(12-4)7(9)10-3-11-8/h3H,1-2H3,(H2,9,10,11,13) |
Clave InChI |
GRMUOCOPYREGEW-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N=CN=C2N=C1C)N |
SMILES canónico |
CC1=NC2=C(N=CN=C2N=C1C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



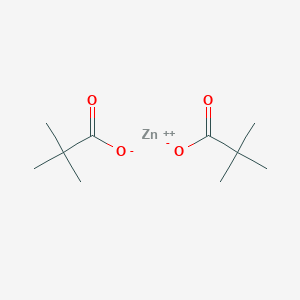
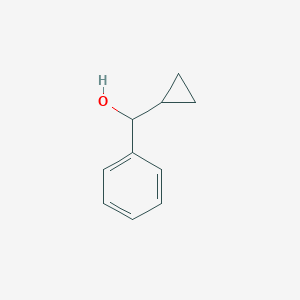
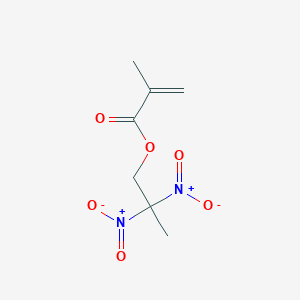
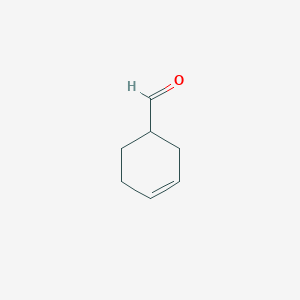
![N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine](/img/structure/B93242.png)

